molecular formula C17H24N4O4S B8079640 Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B8079640
M. Wt: 380.5 g/mol
InChI Key: NVTPSARAIWTPCS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a fused heterocyclic compound comprising an imidazo[2,1-b][1,3,4]thiadiazole core. Key structural features include:

  • Position 2: A tert-butoxycarbonyl (Boc)-protected piperidin-3-yl group, which confers steric bulk and modulates solubility and metabolic stability.
  • Position 6: An ethyl carboxylate ester, which enhances cell permeability and may act as a prodrug moiety.

Properties

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-5-24-14(22)12-10-21-15(18-12)26-13(19-21)11-7-6-8-20(9-11)16(23)25-17(2,3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPSARAIWTPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)C3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiadiazole Derivatives

A widely adopted method involves the cyclization of ethyl 2-amino-1,3,4-thiadiazole-6-carboxylate with α-haloketones bearing the Boc-piperidine group. For example:

  • Intermediate Preparation :

    • Ethyl 2-amino-1,3,4-thiadiazole-6-carboxylate is synthesized via condensation of thiourea with ethyl bromopyruvate.

    • 1-(tert-Butoxycarbonyl)piperidin-3-yl) bromoethanone is prepared by brominating Boc-piperidin-3-yl ketone using N-bromosuccinimide (NBS).

  • Cyclization Reaction :
    The aminothiadiazole reacts with the α-bromoketone in methyl ethyl ketone under reflux, forming the imidazo[2,1-b]thiadiazole ring via nucleophilic substitution and cyclization.

Reaction Conditions :

  • Solvent: Methyl ethyl ketone or ethanol

  • Temperature: Reflux (80–100°C)

  • Duration: 12–18 hours

  • Yield: 70–85%

Coupling of Preformed Imidazothiadiazole with Boc-Piperidine

An alternative approach involves functionalizing a preassembled imidazo[2,1-b]thiadiazole scaffold. This method uses cross-coupling reactions to introduce the Boc-piperidine moiety:

  • Suzuki–Miyaura Coupling :
    Ethyl 2-bromoimidazo[2,1-b][1,thiadiazole-6-carboxylate reacts with Boc-piperidin-3-yl boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C

  • Yield: 60–75%

Detailed Stepwise Synthesis

Step 1: Synthesis of Ethyl 2-Amino-1,3,4-thiadiazole-6-carboxylate

Procedure :

  • Thiourea (10 mmol) and ethyl bromopyruvate (10 mmol) are refluxed in ethanol for 6 hours.

  • The precipitate is filtered and recrystallized from ethanol to yield white crystals.

Analytical Data :

  • MP : 145–147°C

  • ¹H NMR (CDCl₃) : δ 1.38 (t, J = 7.1 Hz, 3H), 4.38 (q, J = 7.1 Hz, 2H), 6.21 (s, 2H), 8.02 (s, 1H).

Step 2: Preparation of 1-(tert-Butoxycarbonyl)piperidin-3-yl Bromoethanone

Procedure :

  • Boc-piperidin-3-yl ketone (10 mmol) is treated with NBS (12 mmol) in CCl₄ under light for 4 hours.

  • The mixture is concentrated, and the residue is purified via silica gel chromatography.

Analytical Data :

  • Yield : 78%

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H), 1.60–1.85 (m, 4H), 2.95–3.10 (m, 2H), 3.80–4.00 (m, 2H), 4.45 (s, 2H).

Step 3: Cyclization to Form the Imidazo[2,1-b] thiadiazole Core

Procedure :

  • Ethyl 2-amino-1,3,4-thiadiazole-6-carboxylate (5 mmol) and the α-bromoketone (5.5 mmol) are refluxed in methyl ethyl ketone for 18 hours.

  • The product is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Analytical Data :

  • Yield : 82%

  • ¹H NMR (CDCl₃) : δ 1.40 (t, J = 7.1 Hz, 3H), 1.46 (s, 9H), 1.70–2.10 (m, 4H), 3.00–3.30 (m, 2H), 4.00–4.20 (m, 2H), 4.38 (q, J = 7.1 Hz, 2H), 7.52 (s, 1H).

Optimization and Challenges

Regioselectivity Control

The cyclization step requires precise control to avoid forming regioisomers. Using bulky bases like DIPEA minimizes side reactions, ensuring the Boc-piperidine group occupies the 2-position of the thiadiazole ring.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate the reaction but may lead to Boc group cleavage. Ethanol or methyl ethyl ketone at reflux balances reactivity and stability.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1732 cm⁻¹ (C=O ester), 1695 cm⁻¹ (Boc C=O).

  • LC-MS (ESI+) : m/z 449.2 [M+H]⁺.

Purity Analysis

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Comparative Analysis of Methods

Method Advantages Limitations
CyclizationHigh yield (80–85%)Requires α-haloketone synthesis
Suzuki CouplingModular for diverse substituentsLower yield (60–75%)

Chemical Reactions Analysis

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[2,1-b][1,3,4]thiadiazole core, depending on the reaction conditions and reagents used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, exhibit significant anticancer properties. Various studies have demonstrated cytotoxic effects against cancer cell lines such as:

  • HCT116 (colorectal cancer)
  • MCF-7 (breast cancer)

The mechanism of action often involves the inhibition of critical cellular pathways that promote cancer cell survival and proliferation. For instance, some studies suggest that these compounds may induce apoptosis or disrupt cell cycle progression in cancer cells .

Binding Affinity Studies

The compound is also subject to interaction studies aimed at determining its binding affinity to various biological targets. These studies are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic applications. Research has shown that certain thiadiazole derivatives can interact with cellular pathways involved in cancer progression, providing insights into their anticancer efficacy .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the thiadiazole core.
  • Introduction of the piperidine moiety.
  • Addition of the tert-butoxycarbonyl protecting group.
  • Esterification to yield the final product.

Various synthetic routes have been reported in the literature, highlighting different approaches to achieve this compound .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thiadiazole derivatives. Below is a comparative table showcasing notable compounds:

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,3,4-thiadiazoleMethyl group instead of ethylAntimicrobial properties
2-Amino-5-phenylthiadiazolePhenyl substitutionAnticancer activity
4-Amino-1,3-thiazoleThiazole ringAntimicrobial and anticancer

This compound stands out due to its specific combination of structural features that have not been extensively explored compared to other derivatives .

Case Studies and Research Findings

Several case studies have focused on the biological activities of similar compounds. For example:

  • A study published in Acta Pharmaceutica highlighted the synthesis and evaluation of thiadiazole derivatives for their antioxidant and antitumor activities .

These findings underscore the importance of exploring new derivatives like this compound for innovative therapeutic developments.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3,4]thiadiazole core is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The piperidine ring and the Boc-protected amine group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The target compound is compared to analogs with substitutions at positions 2, 5, and 6 of the imidazo[2,1-b][1,3,4]thiadiazole core. Key differences include:

Compound Name / Substituents Position 2 Substituent Position 6 Substituent Key Modifications Reference
Target Compound Boc-piperidin-3-yl Ethyl carboxylate Bulky Boc group; ester for permeability -
2-(4-Methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl) 4-Methoxybenzyl Thiocyanate/carbaldehyde Aromatic substituent; cytotoxic activity
2-(4-Chlorobenzyl)-6-arylimidazo derivatives 4-Chlorobenzyl Aryl groups (e.g., coumarin) Halogenated benzyl; apoptosis induction
SCR1–SCR4 series (e.g., SCR3) Aralkyl Formyl, bromo, thiocyanato Electrophilic groups for kinase targeting
6-(4-Chlorophenyl)-2-(cyclopropyl) Cyclopropyl 4-Chlorophenyl Small alkyl; moderate antitubercular

Key Observations :

  • Boc Protection : The Boc group in the target compound may improve solubility compared to halogenated benzyl groups (e.g., 4-chlorobenzyl in ), but could reduce membrane penetration due to steric hindrance.
  • Ethyl Carboxylate : Unlike thiocyanate or carbaldehyde substituents (), the ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for sustained activity.
Cytotoxic Activity
  • 4-Methoxybenzyl Derivatives : Show potent cytotoxicity (IC50: 0.79–1.6 μM) via TGF-β receptor kinase inhibition and apoptosis induction .
  • 4-Chlorobenzyl Derivatives : IC50 values <1 μM against leukemia cells, with apoptosis mediated by caspase-3 activation .
Antitubercular Activity
  • Ethyl Carboxylate Analogs : Ethyl esters in similar scaffolds (e.g., imidazo[2,1-b]thiazoles) enhance bioavailability, but the target compound’s activity remains unexplored .
  • Thiocyanato/Carbaldehyde Derivatives : Exhibit 100% mycobacterial inhibition at MIC >6.25 μg/mL, suggesting electronegative groups enhance activity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The ethyl ester may undergo hydrolysis to a carboxylic acid, altering pharmacokinetics compared to stable thiocyanate or formyl groups .

Biological Activity

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 380.5 g/mol
  • CAS Number : 2007917-36-2

The biological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the thiadiazole ring enhances the compound's reactivity and potential for forming stable complexes with proteins and enzymes involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • In vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
    • HCT116 (Colon Cancer) : The compound exhibited an IC50 value of approximately 8 μM, indicating potent growth inhibition.
    • MCF-7 (Breast Cancer) : Similar activity was noted with an IC50 value around 10 μM.

The mechanism involves induction of apoptosis and disruption of cell cycle progression without significant toxicity to normal cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Against Mycobacterium tuberculosis : this compound demonstrated activity against both wild-type and monoresistant strains of Mycobacterium tuberculosis, with effective concentrations reported in the low micromolar range .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Some derivatives of thiadiazoles have shown competitive inhibition of AChE comparable to donepezil, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and membrane permeability
Variations in piperidine substituentsAltered binding affinity to target proteins

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of thiadiazole derivatives:

  • Study on Anticancer Effects : A study involving a series of thiadiazole derivatives showed that those with piperidine substituents exhibited enhanced cytotoxicity against HCT116 cells compared to other derivatives lacking this moiety .
  • Antimicrobial Efficacy : In a comparative study on various thiadiazole compounds against Mycobacterium tuberculosis, this compound outperformed many known antibiotics in terms of potency .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of 1,3,4-thiadiazole intermediates. A common method includes:

  • Step 1 : Condensation of hydrazonoyl halides with alkyl carbothioates to form thiadiazole precursors .
  • Step 2 : Cyclization with α-haloaryl ketones under reflux in dry ethanol to assemble the imidazo-thiadiazole core .
  • Step 3 : Introduction of the tert-butoxycarbonyl (Boc)-protected piperidine moiety via nucleophilic substitution or coupling reactions. Key factors affecting yield include solvent choice (e.g., ethanol or DMF), reaction time (8–16 hours), and temperature (reflux conditions). Phosphorus oxychloride (POCl₃) is often critical for activating carbonyl groups during cyclization .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what spectral markers are critical?

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the ethyl carboxylate group shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 4.3 ppm (CH₂) in ¹H NMR, while carbonyl carbons appear at δ 165–170 ppm in ¹³C NMR .
  • HRMS : Validates molecular weight with a mass error <5 ppm. The Boc group contributes a fragment ion at m/z 100–102 (tert-butyl) .
  • IR : Key peaks include C=O stretches (1700–1750 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) from the thiadiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving imidazo-thiadiazole derivatives?

Discrepancies in cytotoxicity (e.g., IC₅₀ values varying between cell lines) may arise from:

  • Cell line specificity : For example, murine leukemia (L1210) cells often show higher sensitivity than human carcinoma lines (HeLa) due to differences in apoptotic pathway activation .
  • Experimental design : Standardize assays (e.g., Differential Nuclear Staining vs. MTT) and control for variables like incubation time (24–72 hours) .
  • Structural nuances : Substituents like thiocyanate or aldehyde groups at position 5 significantly modulate activity. Cross-validate results with analogues (e.g., 4-chlorophenyl vs. coumarin derivatives) .

Q. What computational strategies predict binding affinity, and how can docking results inform analogue design?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., caspase-3 for apoptosis studies). Key residues (e.g., Arg207, Gly122) in caspase-3 form hydrogen bonds with the thiocyanate group of the compound .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .
  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to prioritize synthetic targets .

Q. What methodologies analyze the impact of substituent variations on pharmacokinetic properties?

  • LogP determination : Use shake-flask or HPLC methods to measure lipophilicity. The Boc group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Incubate with liver microsomes (human or murine) and monitor degradation via LC-MS. Piperidine ring oxidation is a common metabolic pathway .
  • In silico ADME : Tools like SwissADME predict bioavailability (%ABS) and blood-brain barrier penetration based on polar surface area (<90 Ų preferred) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR shifts) during characterization?

  • Repeat experiments : Ensure sample purity via recrystallization (e.g., ethanol-DMF mixtures) .
  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers of the Boc group) by acquiring spectra at 298 K vs. 323 K .
  • X-ray crystallography : Definitive structural confirmation. For example, planar geometry of the imidazo-thiadiazole core (max deviation <0.02 Å) ensures correct assignment .

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